(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)-methanone: Shares a similar piperidine and pyridine structure.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}: Contains a phenylpiperazine skeleton.
Uniqueness
What sets (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone apart is its unique combination of the pyrazolo[1,5-a]pyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23N5O |
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Molecular Weight |
277.37 g/mol |
IUPAC Name |
[5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H23N5O/c1-17-4-6-18(7-5-17)14(20)12-10-16-19-3-2-11(9-15)8-13(12)19/h10-11H,2-9,15H2,1H3 |
InChI Key |
WJBHZRFQSHFLOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CC(CCN3N=C2)CN |
Origin of Product |
United States |
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